molecular formula C19H20ClN3O4 B2896063 Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034472-90-5

Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate

Cat. No. B2896063
CAS RN: 2034472-90-5
M. Wt: 389.84
InChI Key: RPINMBBHQCJDFB-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are the nitrogen analogue of carbonates and esters, respectively. They are also structurally similar to carboxamides .


Molecular Structure Analysis

The compound contains a benzyl group, a carbamate group, and a pyrrolidinyl group with a 3-chloropyridin-4-yl group attached to it. The presence of these groups could influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate group could make the compound polar, influencing its solubility in different solvents .

Scientific Research Applications

Catalysis and Chemical Synthesis

One area of application involves catalysis and chemical synthesis, focusing on C–H bond activation and the development of novel synthesis pathways. For example, a study presented a one-pot synthesis method for ortho-arylated compounds via C–H bond activation, highlighting the role of silver nitrate and tert-butyl alcohol in the process. The research underlined the importance of p-benzoquinone in the catalytic cycle, demonstrating the method's efficiency and functional group tolerance. This process is relevant for the synthesis of complex organic compounds, including those related to Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate (Jean‐Ho Chu et al., 2013).

Inhibition of Enzymatic Activities

Another significant application pertains to the inhibition of enzymatic activities, specifically cholinesterases. A study involving proline-based carbamates, closely related to the chemical structure , investigated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research is crucial for understanding how such compounds can modulate enzymatic activities, potentially leading to therapeutic applications for diseases characterized by cholinesterase dysfunction (Hana Pizova et al., 2017).

Material Science and Conducting Polymers

Research applications extend into material science, particularly in the development of conducting polymers. A study on derivatized bis(pyrrol-2-yl) arylenes, which share structural features with Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate, explored their electropolymerization to produce polymers with low oxidation potentials. These materials are noteworthy for their stability in the conducting form, indicating potential uses in electronic and optoelectronic devices (G. Sotzing et al., 1996).

Antimicrobial Studies

Moreover, the compound's framework has been explored in antimicrobial studies, where derivatives have shown promising activity against bacterial and fungal species. This area of research is particularly relevant in the quest for new antibiotics and antifungal agents, given the rising concern over antibiotic resistance. Synthesis and biological evaluation studies have aimed to understand the structure-activity relationship, contributing to the development of new therapeutic agents (Jagvir Singh & P. Singh, 2012).

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be studied further for potential uses in various fields, such as medicine or agriculture .

properties

IUPAC Name

benzyl N-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c20-16-10-21-8-6-17(16)27-15-7-9-23(12-15)18(24)11-22-19(25)26-13-14-4-2-1-3-5-14/h1-6,8,10,15H,7,9,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPINMBBHQCJDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate

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